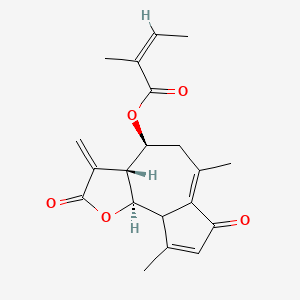
Moxartenolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Moxartenolide is a natural product found in Artemisia argyi with data available.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Moxartenolide has shown promise in several pharmacological contexts, particularly in its anti-apoptotic and antioxidant properties.
Anti-Apoptotic Effects
Research indicates that this compound can effectively prevent cell death induced by various agents. A study demonstrated that this compound significantly reduced apoptosis in kidney epithelial cells exposed to iodixanol, a contrast agent known to induce oxidative stress. The compound decreased the expression of pro-apoptotic proteins (Bax, cleaved caspase-3) while enhancing the expression of anti-apoptotic proteins (Bcl-2) .
Antioxidant Properties
This compound exhibits antioxidant effects by reducing reactive oxygen species (ROS) generation in cells subjected to oxidative stress. In experiments, pre-treatment with this compound resulted in a significant decrease in ROS levels compared to untreated controls . This suggests potential therapeutic applications in conditions characterized by oxidative stress.
Potential Applications in Viral Infections
Recent studies have suggested that this compound may play a role in inhibiting viral infections, particularly SARS-CoV-2. Its mechanism involves acting as a lysosomotropic agent that can raise intracellular pH, thus hindering the viral entry process by affecting the viral spike glycoprotein's function . This positions this compound as a candidate for further research into antiviral therapies.
Cancer Research
This compound's influence on cellular pathways associated with cancer has been explored, particularly regarding its ability to modulate apoptosis and oxidative stress responses. By inhibiting pathways that lead to cell death, this compound may contribute to cancer cell survival under stress conditions, warranting investigation into its role as a potential therapeutic agent or biomarker in oncology .
Data Summary and Case Studies
The following table summarizes key findings from studies examining the applications of this compound:
Propiedades
Fórmula molecular |
C20H22O5 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
[(3aR,4S,9bR)-6,9-dimethyl-3-methylidene-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-4-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H22O5/c1-6-9(2)19(22)24-14-8-11(4)15-13(21)7-10(3)16(15)18-17(14)12(5)20(23)25-18/h6-7,14,16-18H,5,8H2,1-4H3/b9-6-/t14-,16?,17+,18+/m0/s1 |
Clave InChI |
SOUHOZAOAMAEFT-NUSGDSOSSA-N |
SMILES isomérico |
C/C=C(/C)\C(=O)O[C@H]1CC(=C2C([C@@H]3[C@@H]1C(=C)C(=O)O3)C(=CC2=O)C)C |
SMILES canónico |
CC=C(C)C(=O)OC1CC(=C2C(C3C1C(=C)C(=O)O3)C(=CC2=O)C)C |
Sinónimos |
artenolide, mox- moxartenolide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















